4-Hydroxyquinazoline-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-3H-quinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVOUMVBORVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697393 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882976-16-1 | |
| Record name | 4-Oxo-1,4-dihydroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxyquinazoline 7 Carbonitrile and Analogues
Direct Synthesis Approaches to 4-Hydroxyquinazoline-7-carbonitrile
The direct synthesis of this compound involves the strategic construction of the quinazoline (B50416) ring system with the carbonitrile group already in place on a precursor molecule.
Strategies for Carbonitrile Group Introduction
A common and effective strategy for the synthesis of 4-hydroxyquinazoline (B93491) derivatives involves the cyclization of appropriately substituted anilines. In the case of this compound, a key starting material is a 3-aminobenzonitrile (B145674) derivative. The presence of the cyano group on the aniline (B41778) precursor allows for its direct incorporation into the final quinazoline structure.
Various synthetic methods can be employed to prepare the necessary substituted aniline precursors. One approach involves the nucleophilic aromatic substitution of a suitable dihalo-benzonitrile. Another strategy is the Sandmeyer reaction, which can convert an amino group on a diamino-benzonitrile to a cyano group. The choice of method often depends on the availability and reactivity of the starting materials.
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts. For instance, in cyclization reactions, high-boiling point solvents such as Dowtherm A or mineral oil can be used to achieve the necessary high temperatures for efficient ring closure. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netjasco.ro
The use of a catalyst can also be beneficial. For example, in the synthesis of related quinazoline derivatives, various metal catalysts, including those based on iron, copper, and palladium, have been utilized to facilitate C-N bond formation and other key steps in the reaction sequence. organic-chemistry.orgnih.gov The selection of the appropriate catalyst and reaction conditions is critical and is often determined through systematic screening and optimization studies.
Foundational Synthetic Strategies for the 4-Hydroxyquinazoline Core
The construction of the 4-hydroxyquinazoline core is a fundamental aspect of synthesizing this class of compounds. Two classical and widely used methods for this purpose are the Gould-Jacobs reaction and the Camps cyclization.
Cyclization Reactions
Cyclization reactions are at the heart of quinazoline synthesis, enabling the formation of the characteristic bicyclic ring system.
Gould–Jacobs Reaction Protocols
The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinolines and their quinazoline analogues. wikipedia.org The reaction typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis of the ester and decarboxylation yields the desired 4-hydroxyquinoline. mdpi.com
For the synthesis of this compound, a 3-aminobenzonitrile would be the aniline component. The reaction conditions, particularly the temperature, are critical for the success of the Gould-Jacobs reaction. High temperatures are generally required for the intramolecular cyclization step. jasco.ro The use of high-boiling inert solvents can improve the yield of the cyclization. mdpi.com
| Reagent 1 | Reagent 2 | Conditions | Product | Yield | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-hydroxyquinoline-3-carboxylate | Variable | jasco.rowikipedia.org |
| Substituted Aniline | Acyl malonic ester | High Temperature (e.g., Dowtherm A) | Substituted 4-hydroxyquinoline | Up to 95% | mdpi.com |
| Aniline | Diethyl ethoxymethylenemalonate | Microwave Irradiation (250-300 °C) | 4-hydroxyquinoline | 37-47% | jasco.ro |
Camps' Cyclization Adaptations
The Camps cyclization is another important method for synthesizing quinoline (B57606) derivatives, including 4-hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone or a related N-(2-acylaryl)amide in the presence of a base, typically a hydroxide (B78521) ion. wikipedia.orgresearchgate.net The reaction can yield two different isomeric hydroxyquinolines, and the product distribution is dependent on the specific reaction conditions and the structure of the starting material. wikipedia.org
To apply the Camps cyclization to the synthesis of this compound, a suitable N-(2-acyl-4-cyanoaryl)amide would be required as the starting material. The base-mediated cyclization would then lead to the formation of the desired quinazoline ring system. The choice of base and solvent is critical in directing the regioselectivity of the cyclization and maximizing the yield of the desired product.
| Starting Material | Base | Product(s) | Reference |
| o-Acylaminoacetophenone | Hydroxide ion | Isomeric hydroxyquinolines | wikipedia.org |
| N-(2-acylaryl)amides | Hydroxide ion or other bases | Quinol-2(1H)-ones and/or quinolin-4(1H)-ones | researchgate.net |
Transition-Metal-Catalyzed Coupling Reactions
Transition-metal catalysis is a cornerstone in the synthesis of quinazoline derivatives, offering high efficiency and selectivity. nih.gov Palladium and copper catalysts, in particular, have been extensively utilized for their ability to mediate the formation of crucial carbon-carbon and carbon-nitrogen bonds. mdpi.comnih.gov
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions have emerged as a powerful method for the synthesis of quinazolinones, which can be precursors to 4-hydroxyquinazolines. researchgate.net These reactions often utilize carbon monoxide (CO) gas or a CO surrogate to introduce a carbonyl group into the quinazoline framework. researchgate.net A notable strategy involves the palladium-catalyzed carbonylation of o-iodoanilines with isocyanides, which proceeds through a tandem cyclization-carbonylation sequence to yield quinazolinone derivatives.
Researchers have developed efficient protocols using palladium catalysts for the synthesis of highly functionalized molecules. mdpi.com For instance, the palladium-catalyzed double carbonylation of 2-iodoaniline (B362364) derivatives and aryl iodides using a heterogeneous Pd/C catalyst provides a direct, one-step, four-component approach to 2-aryl quinazolinones. researchgate.net Another approach uses oxalic acid as a safe and economical CO source in a palladium-catalyzed synthesis of quinazolinones from o-carbamoyl/cyano anilines and aryl iodides. researchgate.net
| Catalyst System | Starting Materials | Product Type | Key Features |
| Pd(OAc)₂ / PPh₃ | o-Iodoanilines, Isocyanides | Quinazolinones | Tandem cyclization-carbonylation |
| Pd/C | 2-Iodoanilines, Aryl iodides | 2-Aryl quinazolinones | One-step, four-component, double carbonylation |
| Pd@PS NPs | o-Carbamoyl/cyano anilines, Aryl iodides | Substituted quinazolinones | Uses oxalic acid as a CO surrogate |
This table summarizes various palladium-catalyzed carbonylation methods for the synthesis of quinazolinone precursors.
Copper-Catalyzed Amidation
Copper-catalyzed reactions are a cost-effective and environmentally benign alternative for quinazoline synthesis. nih.gov These methods often involve the coupling of amides or amidines with various substrates to construct the quinazoline ring. mdpi.com One common approach is the Ullmann-type coupling of 2-bromophenyl methylamines with amides, catalyzed by a copper(I) salt in the presence of a base. mdpi.com This reaction proceeds via a tandem C-N bond formation and subsequent cyclization.
Copper catalysts have been successfully employed in the synthesis of quinazolines from readily available starting materials. organic-chemistry.org For example, a copper(I)-catalyzed tandem reaction of (2-bromophenyl)-methylamine derivatives with amides using potassium carbonate as a base and 2-propanol as a solvent under air has been reported. mdpi.com This method allows for the synthesis of a range of quinazoline derivatives with good yields. mdpi.com Another efficient protocol involves the copper-catalyzed annulation of amidines, where C-N and C-C bonds are formed in a cascade process. rsc.org
| Catalyst System | Starting Materials | Product Type | Key Features |
| Cu(I) salt / K₂CO₃ | 2-Bromophenyl methylamines, Amides | Quinazolines | Ullmann-type coupling, tandem reaction |
| CuBr | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines | Uses air as an oxidant |
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | 2-Substituted quinazolines | Aerobic oxidative synthesis |
This table highlights different copper-catalyzed amidation and annulation strategies for quinazoline synthesis.
Radical-Mediated Synthetic Routes
Radical-mediated reactions offer unique pathways for the synthesis of quinazolines, often proceeding under mild conditions. mdpi.com These methods can involve the generation of radical intermediates that undergo cyclization to form the quinazoline core. A notable example is the radical-mediated cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate, mediated by a manganese/TBHP system, to produce quinazoline-2-carboxylates. mdpi.com
Control experiments using radical quenchers like TEMPO have confirmed the radical mechanism in certain synthetic transformations leading to quinazolines. mdpi.com For instance, the reaction of 2-aminobenzylamines with alcohols can proceed through a radical-mediated mechanism to yield the desired quinazoline products. mdpi.com Another approach involves a microwave-promoted reaction of O-phenyl oximes with aldehydes in the presence of ZnCl₂, which is believed to proceed via a radical-based pathway. organic-chemistry.org
Ring Expansion Methodologies
Ring expansion methodologies provide an alternative approach to the quinazoline scaffold, often starting from smaller heterocyclic rings. While less common than other methods, these strategies can offer novel entry points to complex quinazoline derivatives. One such example involves the reaction of 3-methylindoles with primary amines, catalyzed by n-Bu₄NI and using TBHP as an oxidant, which proceeds through a sequence of oxygenation, nitrogenation, ring-opening, and recyclization to form quinazolinones. organic-chemistry.org
Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. mdpi.com Several MCRs have been developed for the synthesis of quinazolines and their derivatives. nih.gov A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines. organic-chemistry.org
The Ugi four-component reaction (U-4CR) is a powerful tool in MCRs and has been utilized for the diversification of various biomolecules. youtube.com While not directly applied to this compound in the reviewed literature, the principles of MCRs, such as the one-pot synthesis of quinazoline derivatives from benzaldehydes, benzylamines, and anilines, demonstrate the potential of this strategy for generating diverse quinazoline libraries. mdpi.comnih.gov
Electro-Induced Synthesis Protocols
Electrochemical synthesis represents a green and sustainable approach to chemical transformations, using electrons as reagents to avoid harsh oxidants or reductants. nih.gov This methodology has been successfully applied to the synthesis of quinazolines and quinazolinones. nih.govrsc.org Anodic oxidation can be used to induce C(sp³)-H amination and C-N cleavage of tertiary amines in aqueous media to afford quinazolines in high yields under mild conditions. nih.gov
Another electrochemical approach involves the I₂-catalyzed tandem oxidation of o-aminobenzamides with alcohols in water at room temperature. nih.govresearchgate.net This method uses electrochemistry to promote the oxidation of alcohols to aldehydes, which then cyclize with the o-aminobenzamide to form quinazolinones. nih.gov The use of water as a solvent and the avoidance of metal catalysts make this a particularly environmentally friendly method. nih.govrsc.org
| Method | Starting Materials | Key Features |
| Anodic Direct Oxidation | Amines | Metal-free, oxidant-free, aqueous medium |
| I₂-Catalyzed Tandem Oxidation | o-Aminobenzamides, Alcohols | Electrochemical promotion, room temperature, aqueous solvent |
| Cathode Hydration | o-Aminobenzonitriles, Aldehydes | Transition metal-free, aqueous medium |
This table summarizes various electro-induced synthesis protocols for quinazoline and quinazolinone derivatives.
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has become a staple in modern organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced purity of products. In the context of quinazoline chemistry, microwave-assisted synthesis provides a rapid and efficient alternative to conventional heating methods for constructing the core ring system and for its subsequent functionalization.
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the methodologies applied to analogous quinazoline and quinoline structures are directly applicable. For instance, microwave-mediated N-arylation of 4-chloroquinazolines has been shown to proceed efficiently in a mixture of THF and water, affording a library of 4-anilinoquinazolines in good yields. nih.gov This approach significantly shortens reaction times compared to traditional thermal methods. nih.gov
Another relevant example is the microwave-assisted synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and various phenols. nih.gov Researchers found that using an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), as the reaction medium under microwave irradiation led to excellent yields (72-82%) in just 10 minutes. nih.gov Such green chemistry approaches are highly valuable for producing functionalized heterocyclic compounds. nih.gov Similarly, the synthesis of 7-hydroxy-4-methyl coumarin, a related oxygen heterocycle, was successfully achieved using a solvent-free, microwave-assisted method, yielding the product in under three minutes. researchgate.net
Derivatization and Functionalization Strategies of this compound
The 4-hydroxyquinazoline core is a privileged scaffold in medicinal chemistry, and the strategic derivatization of this compound is key to exploring its potential applications. The presence of multiple reactive sites—the hydroxyl group at C4, the nitrile group at C7, and various positions on the heterocyclic and benzene (B151609) rings—allows for a wide range of chemical modifications. These modifications are aimed at systematically altering the molecule's steric, electronic, and physicochemical properties.
Introduction of Diverse Substituents at Key Positions
The introduction of a variety of substituents onto the quinazoline framework is a common strategy to develop new derivatives. Synthetic routes often begin with precursors that are later cyclized to form the desired quinazoline ring with pre-installed functional groups.
A general and adaptable synthesis for creating a library of 4-hydroxyquinazoline derivatives starts with a substituted 2-aminobenzoate (B8764639). nih.govmdpi.com For example, methyl 2-aminobenzoate can be reacted with chloroacetonitrile (B46850) under acidic conditions. nih.govmdpi.com The resulting intermediate can then be treated with various nucleophiles. For instance, reaction with 1-Boc-piperazine, followed by deprotection and subsequent reaction with different isocyanate derivatives, yields a wide array of compounds with diverse substituents at the C2 position. nih.gov This modular approach allows for the systematic introduction of different chemical moieties to probe structure-activity relationships.
Table 1: Example of a Synthetic Route for Derivatized 4-Hydroxyquinazolines
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Methyl 2-aminobenzoate | Chloroacetonitrile, 4N HCl-dioxane, 80 °C, 12 h | 2-(chloromethyl)quinazolin-4(3H)-one |
| 2 | 2-(chloromethyl)quinazolin-4(3H)-one | 1-Boc-piperazine, K₂CO₃, 95% Ethanol (B145695), rt, 12 h | tert-butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate |
| 3 | tert-butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate | HCl/Dioxane, rt, 1 h | 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one |
| 4 | 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one | Substituted isocyanate, Et₃N, THF, rt, 2–4 h | Derivatized 4-Hydroxyquinazoline |
This table is based on synthetic schemes reported for analogous 4-hydroxyquinazoline derivatives. nih.gov
Aminomethylation Reactions
Aminomethylation, most notably the Mannich reaction, is a powerful method for introducing aminomethyl groups into molecules containing an acidic proton. nih.gov For phenolic compounds like this compound, the position ortho to the hydroxyl group is typically activated for electrophilic substitution. However, in the quinazoline system, the reactivity is more complex. The analogous Mannich reaction on 8-hydroxyquinolines (oxines) is well-documented and serves as an excellent model. nih.gov
In this reaction, an 8-hydroxyquinoline (B1678124) is treated with formaldehyde (B43269) and a primary or secondary amine to yield the 7-aminomethylated product. nih.gov A wide variety of primary and secondary amines can be used in this reaction, leading to a diverse library of derivatives. nih.gov
Table 2: Examples of Aminomethylation on 8-Hydroxyquinoline
| Amine Component | Reagent Conditions | Product |
|---|---|---|
| Octylamine | Formalin, EtOH | 7-((octylamino)methyl)quinolin-8-ol |
| Dimethylamine | Paraformaldehyde, EtOH, reflux, 2 h | 7-((dimethylamino)methyl)quinolin-8-ol |
| N¹,N¹-dimethylethane-1,2-diamine | Paraformaldehyde, EtOH | 7-(((2-(dimethylamino)ethyl)amino)methyl)quinolin-8-ol hydrochloride |
This table is based on reported Mannich reactions for the analogous 8-hydroxyquinoline scaffold. nih.gov
Applying this strategy to this compound would likely involve reaction with formaldehyde and a selected amine. The substitution would be expected to occur at a C-H position activated by the existing substituents, potentially at C5, adjacent to the hydroxyl-bearing nitrogen, though regioselectivity would need to be determined experimentally.
Regioselective Substitution and Heteroarylation
Regioselective functionalization is crucial for the targeted synthesis of complex molecules. In quinazoline chemistry, nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents. The C4 position of the quinazoline ring is particularly reactive towards nucleophilic attack, especially when a good leaving group like a chlorine atom is present. mdpi.comnih.gov
While this compound itself has a hydroxyl group at C4, it exists in tautomeric equilibrium with its 4-quinazolone form. For derivatization, the hydroxyl group is often converted to a better leaving group, such as a chloride, to facilitate SNAr reactions. Starting from a 2,4-dichloroquinazoline (B46505) precursor, substitution reactions with amines consistently show high regioselectivity for the C4 position. mdpi.com This allows for the selective introduction of an amino group at C4, leaving the C2 position available for further modification. mdpi.comnih.gov
Recent advances have also demonstrated methods for achieving regioselective substitution at the C2 position. By transforming a 2,4-dichloroquinazoline into a 4-azido-2-sulfonylquinazoline intermediate, the reactivity can be shifted, allowing for selective SNAr reactions with amines at the C2 position. nih.gov
Heteroarylation, typically achieved through transition-metal-catalyzed cross-coupling reactions, allows for the formation of C-C or C-N bonds, linking the quinazoline core to other aromatic or heteroaromatic rings. nih.gov These methods provide powerful tools for creating complex derivatives of this compound with potentially enhanced biological activities.
Mechanistic Investigations of Chemical Transformations Involving 4 Hydroxyquinazoline 7 Carbonitrile Scaffolds
Elucidation of Reaction Pathways and Intermediates
The formation of the 4-hydroxyquinazoline (B93491) core, and by extension the 7-carbonitrile derivative, can proceed through several reaction pathways, often involving the cyclization of appropriately substituted anthranilic acid or anthranilamide precursors. A common route involves the condensation of a 2-amino-4-cyanobenzamide (B13152473) with a one-carbon source.
One plausible pathway commences with the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid like hydrochloric acid, to form 2-amino-4-iminoquinazolines. mdpi.com Subsequent hydrolysis of the imino group would yield the desired 4-hydroxyquinazoline. The reaction likely proceeds through a [4+2] annulation. The initial step involves the protonation of the N-benzyl cyanamide, making it more electrophilic. The amino group of the 2-aminobenzonitrile (B23959) then attacks the cyanamide, initiating a cascade of cyclization and aromatization steps to furnish the quinazoline (B50416) ring.
Another established method for quinazoline synthesis that can be extrapolated to the 7-carbonitrile derivative is the reaction of 2-aminoaryl methanols with nitriles under aerobic oxidative conditions, mediated by a base such as CsOH. rsc.org In this case, 2-amino-4-cyanobenzyl alcohol would be a key starting material. The reaction is believed to proceed through the initial oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde. This is followed by the addition of the nitrile to the aldehyde and subsequent cyclocondensation.
The electrosynthesis of 1-hydroxy-quinazolin-4-ones from 2-nitrobenzamides offers another potential pathway. nih.gov This reaction proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular cyclization. nih.gov The presence of an electron-withdrawing group like a nitrile is generally well-tolerated in such electrochemical transformations. nih.gov
Key Intermediates in Plausible Reaction Pathways:
| Starting Material(s) | Key Intermediate(s) | Product Type | Reference |
| 2-Aminobenzonitrile, N-Benzyl Cyanamide | Protonated N-benzyl cyanamide, Iminium species | 2-Amino-4-iminoquinazoline | mdpi.com |
| 2-Amino-4-cyanobenzyl alcohol, Nitrile | 2-Amino-4-cyanobenzaldehyde | 2-Substituted quinazoline | rsc.org |
| 2-Nitro-4-cyanobenzamide | 2-(Hydroxyamino)-4-cyanobenzamide | 1-Hydroxy-4-oxo-quinazoline-7-carbonitrile | nih.gov |
Catalytic Cycle Analysis
Many synthetic routes to quinazolines rely on transition-metal catalysis. These catalytic cycles often involve oxidative addition, reductive elimination, and migratory insertion steps. For the synthesis of 4-hydroxyquinazoline-7-carbonitrile, copper and palladium-catalyzed reactions are particularly relevant.
A copper-catalyzed tandem reaction of (2-bromophenyl)methylamines and amidines provides a general route to quinazolines. mdpi.com A plausible catalytic cycle for a related synthesis of a 7-cyano derivative would begin with the coordination of the copper(I) catalyst to the (2-bromo-4-cyanophenyl)methanamine. Oxidative addition of the C-Br bond to the copper center would form a copper(III) intermediate. Subsequent reaction with an amidine, followed by intramolecular cyclization and reductive elimination, would yield the quinazoline product and regenerate the copper(I) catalyst.
In a similar vein, copper-catalyzed [2+2+2] cascade annulation of diaryliodonium salts with nitriles can produce 2,4-disubstituted quinazolines. mdpi.com A proposed cycle involves the initial reaction of the Cu(II) catalyst with the diaryliodonium salt and a nitrile, leading to a cascade of reactions that assemble the quinazoline core.
Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides also offers a pathway to 2-substituted quinazolines. nih.gov The catalytic cycle is thought to involve the oxidation of the alcohol to an aldehyde by the Mn(I) complex, with the liberation of H₂. The aldehyde then condenses with the amide, and subsequent intramolecular cyclization and aromatization lead to the quinazoline product, regenerating the active Mn(I) catalyst. nih.gov The presence of a nitrile group at the 7-position would likely influence the electronic properties of the starting material but is not expected to fundamentally alter the catalytic cycle.
Overview of a Generic Copper-Catalyzed Quinazoline Synthesis Cycle:
| Step | Description |
| 1. Catalyst Activation | A Cu(I) salt is often used as the catalyst. |
| 2. Oxidative Addition | The Cu(I) catalyst undergoes oxidative addition to a 2-halobenzylamine derivative. |
| 3. Ligand Exchange/Coordination | An amidine or other nitrogen source coordinates to the copper center. |
| 4. Intramolecular Cyclization | Nucleophilic attack of a nitrogen atom onto the activated aromatic ring. |
| 5. Reductive Elimination | The quinazoline product is released, and the Cu(I) catalyst is regenerated. |
Radical Cascade Mechanisms
Radical cascade reactions represent a powerful tool for the construction of complex heterocyclic systems. While specific studies on radical cascades leading to this compound are not widely reported, general principles from quinazoline synthesis can be applied.
One potential approach involves the generation of an imidoyl radical. For instance, the total synthesis of ellipticine (B1684216) has been achieved through an imidoyl radical cascade reaction. chempedia.info A hypothetical radical cascade for the formation of a 4-hydroxyquinazoline derivative could start with the generation of a radical at the 2-position of a precursor, which then undergoes intramolecular cyclization onto the nitrile group of a pendant cyanoaryl moiety.
Photoredox catalysis offers a mild method for initiating radical cascades. For example, the synthesis of polysubstituted quinolin-3-amines has been achieved through a 4CzIPN-catalyzed radical-initiated cascade cyclization. A similar strategy could be envisioned for quinazoline synthesis, where a photochemically generated radical initiates a cyclization cascade.
It is important to note that in some metal-catalyzed reactions, the involvement of radical pathways has been investigated and ruled out through experiments with radical scavengers like TEMPO. mdpi.com This suggests that for many of the established catalytic systems, the reactions proceed through concerted or ionic pathways rather than radical mechanisms.
Impact of Reagents and Solvents on Reaction Course
The choice of reagents and solvents can significantly influence the outcome of chemical transformations involving the this compound scaffold. The electron-withdrawing nature of the nitrile group can affect the reactivity of the aromatic ring and the acidity of the hydroxyl group.
Reagents:
Bases: In reactions involving deprotonation, the choice of base is critical. For the alkylation of the hydroxyl group of 4-hydroxyquinazoline, a strong base like sodium hydride would be effective. In copper-catalyzed reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed to facilitate the reaction and neutralize any acid generated. mdpi.com
Catalysts: As discussed, transition metals like copper, palladium, manganese, and rhodium are effective catalysts for quinazoline synthesis. mdpi.comnih.gov The choice of metal and ligand can influence the efficiency and selectivity of the reaction. For instance, the use of a phosphine-free Mn(I) catalyst highlights a move towards more sustainable and cost-effective methods. nih.gov
Oxidants: In oxidative cyclization reactions, various oxidants can be used. Air is an environmentally benign oxidant, while reagents like KMnO₄ have also been employed. nih.gov
Solvents: The polarity and boiling point of the solvent can have a profound impact on reaction rates and yields.
Polar Aprotic Solvents: Solvents like DMSO and DMF are frequently used in copper-catalyzed quinazoline syntheses, as they can dissolve the reagents and stabilize charged intermediates. mdpi.com
Alcohols: In some reactions, such as those involving the condensation of 2-aminoacetophenone (B1585202) with acylating agents, alcohols like ethanol (B145695) can serve as both the solvent and a reactant. nih.gov
Non-polar Solvents: Toluene and xylene are often used in reactions that require high temperatures, such as the Mn(I)-catalyzed dehydrogenative coupling. nih.gov
Solvent-free conditions: Some modern synthetic approaches aim for solvent-free conditions, often in conjunction with microwave irradiation or high-temperature reactions, to enhance efficiency and reduce environmental impact. nih.gov
Influence of Substituents: The 7-carbonitrile group, being strongly electron-withdrawing, is expected to:
Increase the acidity of the N-H protons and the 4-hydroxyl proton.
Deactivate the benzene (B151609) ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution.
Influence the redox potential of the molecule in electrochemical reactions. nih.gov
Structure Activity Relationship Sar Studies on 4 Hydroxyquinazoline 7 Carbonitrile Derivatives
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR represents a suite of computational and statistical techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These methods are instrumental in drug discovery, offering a way to streamline the optimization process by predicting the efficacy of unsynthesized molecules. acs.org For derivatives of 4-hydroxyquinazoline-7-carbonitrile, QSAR models can quantify the impact of different substituents on the quinazoline (B50416) ring, helping to rationalize their mechanism of action at a molecular level. ugm.ac.id The primary approaches involve free-energy based models, mathematical models based on structural indicators, and various statistical analyses. e-bookshelf.de
One of the foundational approaches in QSAR is the Hansch analysis, a free-energy based model that correlates biological activity with the physicochemical properties of a molecule. e-bookshelf.deslideshare.net This method assumes that a drug's activity is a function of its ability to travel to its target (hydrophobicity) and its ability to bind to it (electronic and steric factors). youtube.com The relationship is typically expressed through the Hansch equation:
log(1/C) = k₁π + k₂σ + k₃Eₛ + k₄ youtube.com
Where:
C is the molar concentration of the compound required to produce a specific biological effect.
π (pi) represents the hydrophobicity contribution of a substituent.
σ (sigma) is the Hammett constant, accounting for the electronic effects (electron-donating or withdrawing) of a substituent.
Eₛ is the Taft steric parameter, which quantifies the steric bulk of a substituent.
k₁, k₂, k₃, and k₄ are constants determined through regression analysis. youtube.com
In some cases, where hydrophobicity has an optimal value, a parabolic relationship is used, incorporating a π² term. youtube.com For quinazoline derivatives, a QSAR study on related analogues acting as anticancer agents developed an equation heavily reliant on electronic descriptors, demonstrating the importance of atomic net charges in predicting activity. ugm.ac.id
Table 1: Key Physicochemical Parameters in Hansch Analysis
| Parameter | Symbol | Physicochemical Property Represented | Implication for SAR |
|---|---|---|---|
| Hydrophobicity Constant | π | A measure of a substituent's contribution to a molecule's lipophilicity. | Influences the compound's ability to cross cell membranes and reach its target site. slideshare.net |
| Hammett Electronic Parameter | σ | Describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. | Affects the electronic interactions (e.g., hydrogen bonding, dipole interactions) between the drug and its receptor. slideshare.net |
| Taft Steric Parameter | Eₛ | Quantifies the steric bulk or size of a substituent. | Determines the physical fit of the molecule into the receptor's binding pocket. youtube.com |
This table provides an overview of common parameters used in Hansch analysis to build QSAR models.
The Free-Wilson analysis offers a different perspective by assuming that the contribution of each substituent to the biological activity is additive and independent of other substitutions on the molecule. slideshare.netuniroma1.it This mathematical model does not rely on physicochemical constants but uses indicator variables (typically 1 for the presence of a specific substituent at a particular position and 0 for its absence). slideshare.net
The general form of the Free-Wilson equation is:
Biological Activity = Σ(aᵢxᵢ) + μ
Where:
aᵢ is the activity contribution of the substituent group 'i'.
xᵢ is the indicator variable (1 if the group is present, 0 if absent).
μ is the average biological activity of the parent scaffold. uniroma1.it
A key advantage of this method is its ability to quantify the contribution of specific structural features directly from biological data. However, it requires a large and structurally diverse set of compounds, with substitutions at multiple positions, to be effective. uniroma1.it In many modern applications, a "mixed approach" is used, combining Hansch and Free-Wilson models. This allows for the use of physicochemical parameters for some substituent positions and indicator variables for others, creating a more robust and comprehensive QSAR model. uniroma1.itslideshare.net
Table 2: Illustrative Data Matrix for Free-Wilson Analysis of this compound Derivatives
| Compound | R¹ Substituent | R² Substituent | X₁ (R¹=H) | X₂ (R¹=CH₃) | X₃ (R²=H) | X₄ (R²=Cl) | Biological Activity (pIC₅₀) |
|---|---|---|---|---|---|---|---|
| 1 | H | H | 1 | 0 | 1 | 0 | 5.2 |
| 2 | CH₃ | H | 0 | 1 | 1 | 0 | 5.8 |
| 3 | H | Cl | 1 | 0 | 0 | 1 | 6.1 |
This hypothetical table demonstrates how indicator variables are assigned based on the presence or absence of specific substituents at different positions (R¹ and R²) on a core scaffold for Free-Wilson analysis.
To derive the mathematical equations central to QSAR, various statistical methods are employed. These methods are used to select the most relevant descriptors and to build a model with high predictive power.
Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (physicochemical descriptors). nih.govyoutube.com The goal is to develop a linear equation that can predict the activity of new compounds based on their descriptor values. nih.gov Numerous QSAR studies on quinazoline derivatives have successfully utilized MLR to develop predictive models for anticancer activity. nih.govnih.govnih.gov The statistical quality of an MLR model is crucial and is assessed using several parameters.
Table 3: Statistical Validation Parameters for MLR-based QSAR Models of Quinazoline Derivatives
| Parameter | Description | Typical Value for a Good Model | Reference |
|---|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. | > 0.6 | acs.orgnih.gov |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. | > 0.5 | nih.gov |
| R²_pred (Predictive R² for external test set) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 | nih.govbiointerfaceresearch.com |
| MSE (Mean Squared Error) | Represents the average squared difference between the observed and predicted activity values. | Low value | nih.gov |
This table summarizes key statistical metrics used to evaluate the robustness and predictive power of QSAR models developed using Multiple Linear Regression. The values are based on published studies on quinazoline derivatives.
In QSAR studies, a large number of molecular descriptors can be calculated for each compound. Many of these descriptors are often inter-correlated, which can complicate regression analysis. Principal Component Analysis (PCA) is a data reduction technique used to address this issue. acs.orgnih.gov PCA transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net These PCs capture the maximum variance in the data, allowing researchers to identify the most influential descriptors and reduce the dimensionality of the dataset before applying regression methods like MLR. nih.gov This approach was effectively used in a 2D-QSAR analysis of 31 quinazoline derivatives to select key descriptors for building a predictive model of anticancer activity. acs.orgnih.gov
Cluster analysis is an unsupervised pattern recognition technique used to group compounds based on their similarity. In QSAR, it is frequently used to divide a dataset into a training set (for model building) and a test set (for model validation) in a rational way, ensuring that both sets span the chemical space of the entire dataset. nih.gov The K-means clustering method, for instance, has been employed to partition quinazoline derivatives for QSAR analysis. acs.org
Discriminant analysis, on the other hand, is a supervised method used when compounds are already classified into predefined groups (e.g., active vs. inactive). The analysis then generates a model that can be used to classify new compounds into these categories based on their molecular descriptors. These methods are valuable for classifying compounds and for understanding which structural features are responsible for separating them into different activity classes.
Machine Learning Algorithms
The integration of machine learning into drug discovery has revolutionized the process of identifying and optimizing lead compounds. For quinazoline derivatives, these algorithms are instrumental in building predictive models that correlate molecular structures with their biological activities.
Support Vector Machines
Support Vector Machines (SVM) are a powerful supervised machine learning technique used for classification and regression tasks, making them well-suited for Quantitative Structure-Activity Relationship (QSAR) studies. lew.ronih.gov In the context of quinazoline derivatives, SVM models are developed to predict the biological activity, such as inhibitory concentrations (IC50), based on a set of calculated molecular descriptors. lew.ro These descriptors codify the physicochemical properties and structural features of the molecules.
The process involves training the SVM model on a dataset of quinazoline analogues with known activities. The model then learns to construct a hyperplane in a high-dimensional space that optimally separates compounds into different activity classes (e.g., active vs. inactive) or predicts a continuous activity value. idrblab.org For instance, a study on inhibitors of the SARS-CoV 3-chymotrypsin-like protease (3CLpro) utilized an SVM model built from 204 inhibitors to predict their logIC50 values, demonstrating the utility of this approach. lew.ro The accuracy of these models is often high, with prediction accuracies for training sets reaching up to 89.1% in some cases for toxicity prediction of organic compounds. mdpi.com
Key to the success of an SVM model is the selection of appropriate molecular descriptors and kernel functions (e.g., linear, polynomial, radial basis function). frontiersin.org Descriptors can include constitutional, functional, and 2D autocorrelation parameters that capture the essence of the molecular structure. nih.gov
Table 1: Example of Descriptors Used in SVM-based QSAR Models
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and shape of the molecule |
| 2D Autocorrelation | Moran Autocorrelation | Distribution of atomic properties |
| Functional Group | Number of H-bond donors | Potential for hydrogen bonding |
| Charge | Partial Charge on atoms | Electronic distribution |
Neural Networks
Artificial Neural Networks (ANNs) and their more complex counterparts, such as Graph Neural Networks (GNNs), are another cornerstone of machine learning in SAR studies. arxiv.org These models, inspired by the structure of the human brain, can learn highly complex, non-linear relationships between molecular features and activity. nih.gov
For quinazoline-related scaffolds, neural networks can be trained to predict various properties, including binding affinity and selectivity. nih.gov For example, supervised Kohonen networks and counter-propagation artificial neural networks (CPANN) have been successfully used to model the activity and selectivity of inhibitors targeting cyclin-dependent kinases (CDKs), a family of enzymes often targeted by quinazoline-based drugs. nih.gov These models can achieve high prediction accuracies, often ranging from 75% to 94% on external test sets. nih.gov
GNNs are particularly advantageous as they can directly operate on the graph representation of a molecule, preserving the intricate details of its topology and connectivity without the need for pre-calculated descriptors. arxiv.org This allows the model to learn features directly from the molecular structure, potentially capturing more subtle SAR determinants.
Topological and Graph-Based Methods
Topological and graph-based methods analyze molecular structures by representing them as mathematical graphs, where atoms are nodes and bonds are edges. From this representation, various numerical descriptors, known as topological indices (TIs), can be calculated. arxiv.org These indices quantify aspects of molecular size, shape, branching, and complexity. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
For this compound derivatives, pharmacophore models can be generated from a set of known active compounds. These models serve as 3D search queries to screen large compound libraries for new molecules that fit the pharmacophoric requirements, or to guide the optimization of existing leads. mdpi.comnih.gov For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully used the resulting model to design new compounds with enhanced predicted activity. nih.gov
Molecular docking simulations often complement pharmacophore modeling by predicting the binding pose and affinity of a ligand within the target's active site. nih.gov This combined approach was used in the discovery of novel 4-hydroxyquinazoline (B93491) derivatives, where a lead compound (IN17) was identified and subsequently modified based on docking analysis to enhance its anti-tumor effects. mdpi.com
Table 2: Common Pharmacophoric Features for Kinase Inhibitors
| Pharmacophoric Feature | Description | Role in Quinazoline-based Inhibitors |
|---|---|---|
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons (e.g., N, O) | Often interacts with the hinge region of the kinase domain. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., N-H, O-H) | Forms key interactions with backbone or side-chain residues. |
| Aromatic Ring | A planar, cyclic, conjugated system | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | A nonpolar group (e.g., alkyl, aryl) | Occupies hydrophobic pockets within the active site. |
Identification of Structural Determinants for Modulating Activity Profiles
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core. SAR studies aim to systematically map these dependencies to guide the design of more potent and selective compounds. nih.gov
For many quinazoline-based inhibitors targeting kinases like EGFR, the quinazoline core itself acts as a scaffold, positioning key interacting moieties. nih.gov The 4-anilino group, common in many EGFR inhibitors, is crucial for activity, with the aniline (B41778) substituent projecting into a hydrophobic pocket. nih.gov
Systematic modifications at various positions of the quinazoline ring have revealed critical SAR insights:
Position C2: Modifications at the C2 position can significantly impact potency and selectivity. For example, the introduction of a carboxamide group at C2 led to a novel class of potent PAK4 inhibitors. acs.org
Position C4: The substituent at the 4-position is often critical for hinge-binding in kinases. An amino group at this position is a common feature. acs.org
Position C6 and C7: These positions are frequently used to attach solubilizing groups or moieties that can exploit additional binding pockets to enhance potency and selectivity or modulate pharmacokinetic properties. nih.gov For instance, attaching a 3-nitro-1,2,4-triazole (B13798) moiety at the C7 position of the quinazoline core resulted in potent dual EGFR/VEGFR2 inhibitors. nih.gov The position of a chloro group, whether at C6 or C7, has also been shown to affect the selectivity profile of PAK4 inhibitors. acs.org
The following table summarizes some key SAR findings for quinazoline derivatives from various studies.
Table 3: Structure-Activity Relationship (SAR) of Quinazoline Derivatives
| Compound Series | Target | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|---|
| 4-Anilino-quinazolines | EGFR/HER2 | Four-carbon linker chain | Optimal for dual inhibitory activity. | nih.gov |
| 4-Arylamino-quinazolines | EGFRT790M/L858R | Urea linker | More favorable for inhibitory activity compared to thiourea. | nih.gov |
| Quinazolin-4(3H)-ones | USP7 | Side chain modifications | Hydrogen bonding with Met407 of USP7. | nih.gov |
| 4-Aminoquinazoline-2-carboxamides | PAK4 | 6-Chloro group | Important for potency and selectivity over PAK1. | acs.org |
| Thioxoquinazolines | PDE7A1 | Hydrophobic groups | Key feature for interactions at the active site pocket. | nih.gov |
Compound Names Mentioned
Research Applications and Biological Systems Investigations of 4 Hydroxyquinazoline 7 Carbonitrile and Analogues
Investigation of Biological Pathway Modulation
The ability of 4-hydroxyquinazoline (B93491) derivatives to interact with and modulate the activity of key biological molecules has made them a fertile ground for drug discovery and biochemical research. These investigations have primarily centered on enzyme inhibition and the detailed profiling of protein-ligand interactions.
Enzyme Inhibition Mechanism Research
The 4-hydroxyquinazoline core has been extensively utilized in the design of potent enzyme inhibitors, with a particular focus on targeting enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR).
Derivatives of 4-hydroxyquinazoline have been identified as effective inhibitors of PARP, a family of enzymes crucial for DNA repair. nih.gov By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. nih.gov Research has led to the development of highly potent 4-hydroxyquinazoline-based PARP inhibitors. For instance, the derivative known as B1 has demonstrated significant inhibitory activity against PARP1, with a reported IC50 value of 63.81 ± 2.12 nM. nih.gov Another analogue, IN17, showed a promising PARP1 inhibition with an IC50 of 0.47 ± 0.0032 μM. nih.gov The mechanism of these inhibitors often involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of the enzyme. temple.edu
Furthermore, the 4-anilinoquinazoline (B1210976) scaffold, a close analogue, has been a major focus in the development of EGFR inhibitors. nih.gov These compounds act as ATP-competitive inhibitors, blocking the signaling pathways that lead to cell proliferation. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinazoline (B50416) ring can significantly impact inhibitory potency. For example, the introduction of a methyl group at the C-2 position of the quinazoline ring has been shown to enhance antitumor activity. nih.gov One of the most potent 4-anilinoquinazoline derivatives, compound 19h , exhibited an exceptionally low IC50 value of 0.47 nM against EGFR. nih.gov
| Compound/Analogue | Target Enzyme | IC50 Value | Reference |
| B1 | PARP1 | 63.81 ± 2.12 nM | nih.gov |
| IN17 | PARP1 | 0.47 ± 0.0032 µM | nih.gov |
| Olaparib (Reference) | PARP1 | - | nih.gov |
| 19h (4-anilinoquinazoline derivative) | EGFR | 0.47 nM | nih.gov |
| Gefitinib (Reference) | EGFR | - | nih.gov |
| Erlotinib (Reference) | EGFR | - | nih.gov |
| Quinoxaline derivative 5 | PARP-1 | 3.05 nM | temple.edu |
| Quinoxaline derivative 8a | PARP-1 | 2.31 nM | temple.edu |
This table presents a selection of 4-hydroxyquinazoline analogues and their reported inhibitory concentrations against target enzymes.
Protein-Ligand Interaction Profiling
The effectiveness of 4-hydroxyquinazoline derivatives as enzyme inhibitors is underpinned by their specific interactions with the amino acid residues within the protein's binding site. Molecular docking and dynamics simulations are crucial tools to elucidate these interactions.
For instance, the potent PARP inhibitor B1 is stabilized in the PARP1 binding pocket through the formation of hydrogen bonds with key residues such as ASP766, GLY863, and SER904. nih.gov This contrasts with the binding mode of the established inhibitor Olaparib, which primarily interacts with catalytic residues like HIS862. nih.gov The unique hydrogen bonding pattern of B1 with ASP766 is thought to be a key factor in its ability to overcome resistance mechanisms that affect Olaparib. nih.gov
Similarly, in the context of EGFR inhibition, docking studies of 4-anilinoquinazoline derivatives have revealed critical interactions within the ATP-binding site. These include hydrogen bonds with the backbone of Met793 and interactions with the "gatekeeper" residue Thr790. The nature of the substituent at the 4-anilino position plays a significant role in determining the binding affinity and selectivity.
While specific protein-ligand interaction profiling studies for 4-Hydroxyquinazoline-7-carbonitrile itself are not extensively documented in publicly available literature, the wealth of data on its analogues provides a strong framework for predicting its binding modes and for the rational design of new, more potent inhibitors.
Development of Chemical Probes for Biological Systems
The ability of the 4-hydroxyquinazoline scaffold to interact with biological targets has led to its exploration in the development of chemical probes to study and manipulate complex biological systems, such as bacterial communication and cellular energy production.
Quorum Sensing Modulation Studies
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may reduce the development of antibiotic resistance. The quinazolinone scaffold has been investigated for its potential to inhibit the Pseudomonas aeruginosa QS transcriptional regulator PqsR.
Several quinazolinone analogues have been synthesized and evaluated for their PqsR inhibitory activity. nih.govnih.gov Structure-activity relationship studies have shown that the nature of the substituent at the 3-position of the quinazolinone ring is critical for activity. For example, compound 6b in one study, a quinazolinone-1,2,3-triazole-phenylacetamide, demonstrated significant PqsR inhibition, with 73.4% inhibition at a concentration of 100 µM, without affecting bacterial growth. nih.govnih.gov Another study identified a quinazolinone disulfide analogue, 8q , as a potent PqsR inhibitor with an IC50 value of 4.5 µM. nih.gov This compound was also shown to suppress the production of the virulence factor pyocyanin (B1662382) and reduce biofilm formation. nih.gov
| Compound/Analogue | Target | Inhibition/Activity | Reference |
| 6b (Quinazolinone-1,2,3-triazole-phenylacetamide) | PqsR | 73.4% inhibition at 100 µM | nih.govnih.gov |
| 8q (Quinazolinone disulfide) | PqsR | IC50 = 4.5 µM | nih.gov |
| 18 (6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one) | PqsR | IC50 = 313 nM | nih.gov |
| 19 (6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one) | PqsR | IC50 = 298 nM | nih.gov |
This table highlights the quorum sensing inhibitory activity of various quinazolinone analogues.
Although direct studies on this compound in this context are scarce, the promising results from its analogues suggest that this compound could serve as a valuable scaffold for the development of novel quorum sensing inhibitors.
Cellular Respiration Inhibition Research
Cellular respiration is a fundamental process for energy production in most organisms. The inhibition of this process can have profound biological effects and is a target for certain therapeutic interventions. While direct research on this compound's effect on cellular respiration is not prominent, studies on the structurally related 4-hydroxyquinoline-3-carboxylic acids provide valuable insights.
Research has shown that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can inhibit cellular respiration in Ehrlich ascites cells and also inhibit the enzyme malate (B86768) dehydrogenase, a key component of the citric acid cycle. nih.gov The inhibitory activity was found to be correlated with the van der Waals volume of the substituents, indicating that steric factors play a crucial role in their mechanism of action. nih.gov These findings suggest that the broader quinoline (B57606) and by extension, the quinazoline scaffold, can be engineered to target components of the cellular respiration machinery. Further investigation is warranted to explore if this compound or its derivatives exhibit similar properties.
Advanced Materials Science Applications
Beyond its biological applications, the 4-hydroxyquinazoline scaffold is also being explored for its potential in materials science. The rigid, planar structure and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions make it an attractive building block for novel materials.
Research into Azo Dyes and Pigments
The quinazoline scaffold is a key structural component in the development of various dyes and pigments. While direct research on azo dyes derived specifically from this compound is not extensively documented in the provided results, the broader class of quinazolinone-based dyes has been a subject of significant investigation. These studies highlight the potential of the quinazoline core in creating a diverse palette of colors with good fastness properties.
Researchers have successfully synthesized heterocyclic monoazo acid dyes based on quinazolinone structures. For instance, new acid quinazolinone dyes were created by reacting 3-(4-aminophenyl)-7-nitro-2-phenylquinazolin-4(3H)-one with various naphthalene-based acid components after diazotization. scholarsresearchlibrary.com This process yielded dyes in shades of purple, red, orange, and brown. scholarsresearchlibrary.com These dyes demonstrated reasonable to good dye bath exhaustion on silk, wool, and cotton fibers, with moderate to very good fastness to light and good to excellent washing and rubbing fastness. scholarsresearchlibrary.com
Similarly, heterocyclic monoazo reactive dyes have been synthesized from 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one. researchgate.net These dyes, when coupled with different cyanurated components, produced a range of colors with very good depth and uniformity on silk, wool, and cotton fabrics. researchgate.net The resulting dyed fabrics exhibited moderate to excellent fastness properties. researchgate.net The synthesis of such dyes typically involves diazotization of an amino-substituted quinazolinone and subsequent coupling with a suitable coupling component. scholarsresearchlibrary.comresearchgate.net The characterization of these dyes relies on techniques like UV-Visible spectroscopy, IR spectroscopy, and ¹H NMR spectroscopy. scholarsresearchlibrary.comresearchgate.net
The general principle of creating azo dyes involves the reaction of a diazonium salt with a coupling component. globalscientificjournal.comresearchgate.net In the context of quinazoline-based dyes, an amino derivative of a quinazoline or quinazolinone serves as the diazo component. This is then reacted with various coupling agents, such as naphthalene (B1677914) derivatives or pyrazolones, to produce the final azo dye. scholarsresearchlibrary.comresearchgate.net The properties of the resulting dye, including its color and fastness, are influenced by the specific structures of both the quinazoline precursor and the coupling component.
While the provided information focuses on derivatives other than this compound, the underlying chemistry suggests that this compound, with its reactive hydroxyl and nitrile groups, could potentially serve as a precursor or a modification point in the synthesis of novel azo dyes and pigments. Further research would be needed to explore its specific applications in this field.
Analytical Methodological Development
The structural elucidation and analysis of this compound and its analogues rely on a combination of modern spectroscopic and chromatographic techniques. These methods are crucial for confirming the identity, purity, and structure of newly synthesized compounds.
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the characterization of quinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. For various quinazoline derivatives, ¹H NMR provides information on the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz), which helps in assigning them to specific positions on the quinazoline ring and its substituents. mdpi.com For instance, in the characterization of novel 4-hydroxyquinazoline derivatives, ¹H NMR shifts were reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS). mdpi.com ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For example, in the synthesis of a triazolo[1,5-a]quinazolinone, characteristic IR peaks were observed for the quinazoline-NH group (around 3475 cm⁻¹) and the C=O group (around 1610 cm⁻¹). nih.gov The nitrile group (C≡N) in this compound would be expected to show a characteristic absorption in the IR spectrum.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions for mass analysis. mdpi.com For 4-hydroxyquinazoline, LC-MS data, including precursor m/z values and fragmentation patterns, are available. nih.gov Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated. uni.lu
The following table summarizes the key spectroscopic data for related quinazoline compounds, illustrating the types of information obtained from these techniques.
| Compound | Spectroscopic Technique | Key Findings | Reference |
| Novel 4-Hydroxyquinazoline derivative | ¹H NMR (400 MHz, CDCl₃) | δ 9.95 (s, 1H), 8.28 (d, J = 7.8 Hz, 1H), 7.78 (t, J = 7.6 Hz, 1H), etc. | mdpi.com |
| Novel 4-Hydroxyquinazoline derivative | ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.40, 155.00, 154.49, 148.85, etc. | mdpi.com |
| Novel 4-Hydroxyquinazoline derivative | ESI-MS | calculated for C₂₀H₂₀FN₅O₂ [M+H]⁺ 382.16010, found 382.15906 | mdpi.com |
| 5,6,7,8-tetrahydro- scholarsresearchlibrary.comresearchgate.netnih.govtriazolo[5,1-b]quinazolin-9(4H)-one | IR (KBr) | 3475 cm⁻¹ (quinazoline-NH), 1610 cm⁻¹ (C=O) | nih.gov |
| 5,6,7,8-tetrahydro- scholarsresearchlibrary.comresearchgate.netnih.govtriazolo[5,1-b]quinazolin-9(4H)-one | ¹³C NMR (DMSO) | 20.75, 21.06, 21.14, 26.34 ppm (4CH₂-quinazoline), etc. | nih.gov |
| 5,6,7,8-tetrahydro- scholarsresearchlibrary.comresearchgate.netnih.govtriazolo[5,1-b]quinazolin-9(4H)-one | HRMS | [M+H]⁺ m/z value of 190.08546 | nih.gov |
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and analysis of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC data is available, which is crucial for assessing its purity. bldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the analysis of complex mixtures. LC-MS allows for the separation of compounds by LC followed by their detection and identification by MS. This technique has been used for the analysis of 4-hydroxyquinazoline and its metabolites. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. UPLC-MS/MS methods have been developed for the quantification of kynurenine (B1673888) and related metabolites in biological samples. nih.gov
The choice of chromatographic method depends on the specific analytical goal, whether it is for preparative purification of a synthesized compound or for the sensitive quantification of a substance in a complex matrix.
Development of Chemical Assays for Related Metabolites (e.g., Kynurenine Quantification)
The quinazoline ring is structurally related to metabolites in the kynurenine pathway, which is the primary route of tryptophan degradation. nih.gov The development of assays for quantifying these metabolites is an active area of research, as they are implicated in various physiological and pathological processes. nih.gov
LC-MS/MS for Kynurenine Metabolite Quantification: A robust and precise bioanalytical method using UPLC-MS/MS has been developed for the simultaneous quantification of ten plasma kynurenine metabolites, including kynurenine, kynurenic acid, and quinolinic acid. nih.gov This method involves sample preparation through protein precipitation followed by analysis with a highly sensitive mass spectrometer. nih.gov The method has been validated for linearity, limit of detection (LOD), and limit of quantification (LLOQ). nih.gov
Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine: A fluorescence-based competitive immunoassay has been developed for the detection of kynurenine. nih.gov This assay involves the synthesis of a fluorescently labeled kynurenine derivative that competes with kynurenine in the sample for binding to a specific antibody. nih.gov The assay demonstrated good sensitivity with a KD value of 5.9 µM for the fluorescent conjugate and IC50 values of 4.0 µM in PBS and 10.2 µM in saliva. nih.gov This approach offers a potentially rapid method for kynurenine quantification. nih.gov
The development of such assays is crucial for studying the role of the kynurenine pathway in various diseases and for identifying potential biomarkers. The structural similarity of 4-hydroxyquinazoline derivatives to these metabolites suggests that these analytical methods could be adapted for their quantification in biological systems.
Future Research Directions and Unexplored Academic Avenues for 4 Hydroxyquinazoline 7 Carbonitrile
Innovations in Green and Sustainable Synthetic Approaches
The synthesis of heterocyclic compounds, including quinazoline (B50416) derivatives, has traditionally involved methods that are often inefficient and environmentally harmful. researchgate.netjsynthchem.com Future research on 4-hydroxyquinazoline-7-carbonitrile should prioritize the adoption of green chemistry principles to develop sustainable synthetic routes. researchgate.netijpsjournal.com This involves using renewable starting materials, safer solvents, and energy-efficient reaction conditions to minimize waste and environmental impact. researchgate.netijpsjournal.com
Key areas for innovation include:
Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasound-promoted reactions can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jocpr.commdpi.comnih.gov Microwave-assisted methods, in particular, have been shown to improve yields and product purity in the synthesis of various heterocyclic compounds. ijpsjournal.commdpi.com
Eco-Friendly Catalysts: There is a growing need to replace costly and toxic catalysts with greener alternatives. researchgate.net Research into biocatalysts, such as enzymes, and heterogeneous catalysts like metal-organic frameworks (MOFs) could lead to highly selective and efficient synthetic processes under mild conditions. jocpr.com The use of magnetic nanocatalysts also offers the advantage of easy separation and reusability. jsynthchem.com
Sustainable Reagents and Solvents: The use of renewable feedstocks derived from biomass, such as carbohydrates and lignin, can reduce the reliance on petrochemicals. jocpr.com Furthermore, replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical aspect of sustainable synthesis. researchgate.netmdpi.comfrontiersin.org
Process Intensification: The development of one-pot, multicomponent reactions, where multiple steps are combined into a single operation, can significantly improve efficiency by reducing waste and saving time and resources. jsynthchem.com
Interactive Table: Comparison of Synthetic Methodologies
| Methodology | Traditional Approach | Green/Sustainable Alternative | Key Benefits of Alternative |
|---|---|---|---|
| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, Ultrasonication jocpr.commdpi.comnih.gov | Reduced reaction time, Lower energy consumption, Higher yields |
| Catalysts | Homogeneous, often precious metal-based | Biocatalysts (enzymes), Heterogeneous catalysts (MOFs), Nanocatalysts jsynthchem.comjocpr.com | High selectivity, Mild reaction conditions, Reusability, Reduced toxicity |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions researchgate.netmdpi.comfrontiersin.org | Reduced pollution, Lower cost, Improved safety |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot/Multicomponent reactions jsynthchem.com | Increased efficiency, Reduced waste, Time and cost savings |
Integration of Advanced Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid and cost-effective analysis of vast chemical and biological data. researchgate.netacs.org For this compound, these computational tools can accelerate the design and optimization of new derivatives with enhanced therapeutic properties.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel this compound analogs. isnac.ir By correlating molecular descriptors with experimental data, these models can guide the synthesis of more potent and selective compounds. isnac.irnih.gov
Predictive Modeling: Machine learning algorithms, including deep neural networks (DNNs), support vector machines (SVMs), and random forests, can be trained to predict various properties such as bioactivity, pharmacokinetics (ADMET properties), and potential toxicity. isnac.irnih.govnih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can explore the vast chemical space to design entirely new molecules based on the this compound scaffold. youtube.com These models can generate structures optimized for specific biological targets and desired physicochemical properties, moving beyond simple modifications of existing compounds. youtube.com
Synergy with Computational Chemistry: Combining ML with techniques like molecular docking and molecular dynamics simulations provides deeper insights into ligand-target interactions. nih.govnih.gov This integrated approach allows for a more rational, structure-based design of new derivatives. nih.gov
Interactive Table: Machine Learning Applications in Drug Discovery
| ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. isnac.ir | Guides the design of new derivatives with improved potency and selectivity. |
| Predictive ADMET | Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. nih.gov | Prioritizes candidates with favorable drug-like properties early in the discovery process. |
| Generative Models | AI algorithms that create novel molecular structures with desired properties. youtube.com | Enables the exploration of new chemical space to discover innovative therapeutic agents. |
| Target Prediction | In silico methods to identify potential biological targets for a given compound. nih.govdoaj.org | Helps to elucidate the mechanism of action and identify new therapeutic indications. |
Exploration of Novel Interdisciplinary Applications
The unique physicochemical properties of the this compound scaffold suggest its potential utility beyond traditional medicinal chemistry. nih.gov Future research should explore its application in diverse scientific and technological fields.
Potential interdisciplinary avenues include:
Materials Science: The planar, aromatic structure and functional groups of the quinazoline ring system make it a candidate for the development of novel organic materials. frontiersin.org Investigations could focus on its use in organic electronics, such as in the creation of organic light-emitting diodes (OLEDs) or chemosensors.
Agricultural Science: The quinazoline core is present in various compounds with demonstrated biological activity in agriculture. nih.gov Derivatives of this compound could be explored as potential new herbicides, fungicides, or insecticides, addressing the need for novel agrochemicals. rroij.com
Chemical Biology: Modified versions of this compound could serve as chemical probes to investigate complex biological pathways. researchgate.net By attaching reporter tags like biotin (B1667282) or fluorescent dyes, these probes can be used to identify and visualize protein targets within living cells, a technique central to chemical proteomics. researchgate.netnih.gov
Interactive Table: Potential Interdisciplinary Applications
| Field | Potential Application of this compound | Rationale |
|---|---|---|
| Materials Science | Component for organic electronic devices (e.g., OLEDs, sensors) | Planar, aromatic structure with tunable electronic properties. frontiersin.org |
| Agricultural Science | Development of novel pesticides or herbicides. nih.govrroij.com | The quinazoline scaffold is known to exhibit a range of bioactivities relevant to agriculture. nih.gov |
| Chemical Biology | Chemical probes for target identification and imaging. researchgate.netnih.gov | The scaffold can be functionalized with tags to track its interactions within biological systems. |
Targeted Investigations into Undiscovered Biological Targets
While some biological targets of quinazoline derivatives are well-established, many potential interactions remain unknown. nih.gov A crucial future direction is the systematic identification of novel biological targets for this compound to uncover new therapeutic possibilities.
Modern target deconvolution strategies include:
Chemical Proteomics: This approach uses affinity-based probes, where the small molecule is modified to capture its binding partners from cell lysates. nih.govnih.govnih.gov Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets. ki.se
Phenotypic Screening: This strategy involves screening compounds for observable effects in cells or organisms without a preconceived target. europeanreview.org Once a desired phenotype is observed, "target deconvolution" methods are employed to identify the responsible protein or pathway. nih.govresearchgate.net
Computational Target Prediction: In silico methods, such as inverse docking and pharmacophore modeling, can screen large databases of protein structures to predict potential binding partners. nih.govbiorxiv.org These computational hits can then be validated experimentally, offering a rapid and cost-effective way to generate new hypotheses. biorxiv.org
Thermal Shift Assays: Techniques like the cellular thermal shift assay (CETSA) measure changes in protein thermal stability upon ligand binding. nih.govresearchgate.net This label-free method can identify direct targets in a cellular context.
Interactive Table: Modern Target Identification Methods
| Method | Principle | Advantages |
|---|---|---|
| Affinity-Based Chemical Proteomics | A modified version of the compound is used as a "bait" to pull down its protein targets from a cell lysate. nih.govnih.gov | Can directly identify binding partners; high sensitivity. |
| Phenotypic Screening | Compounds are tested for their effect on a cellular or organismal phenotype, followed by target deconvolution. europeanreview.org | Unbiased approach; can discover first-in-class mechanisms. |
| In Silico Target Prediction | Computational algorithms predict potential protein targets based on the compound's structure. nih.govbiorxiv.org | Rapid and cost-effective for hypothesis generation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the stabilization of proteins upon ligand binding by observing changes in their melting temperature. nih.govresearchgate.net | Label-free; confirms direct target engagement in a cellular environment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
